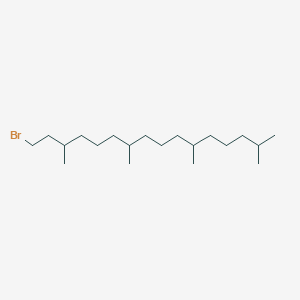

1-Bromo-3,7,11,15-tetramethylhexadecane

Übersicht

Beschreibung

1-Bromo-3,7,11,15-tetramethylhexadecane is an organic compound with the molecular formula C20H41Br. It is also known as phytanyl bromide. This compound is a derivative of hexadecane, where four methyl groups are attached to the 3rd, 7th, 11th, and 15th carbon atoms, and a bromine atom is attached to the 1st carbon atom. It is commonly used in organic synthesis and various industrial applications .

Vorbereitungsmethoden

The synthesis of 1-Bromo-3,7,11,15-tetramethylhexadecane typically involves the bromination of 3,7,11,15-tetramethylhexadecane. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent side reactions .

Industrial production methods may involve more advanced techniques such as continuous flow reactors to ensure consistent product quality and yield. These methods are designed to optimize reaction conditions, minimize waste, and enhance safety .

Analyse Chemischer Reaktionen

1-Bromo-3,7,11,15-tetramethylhexadecane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). .

Reduction Reactions: The compound can be reduced to 3,7,11,15-tetramethylhexadecane using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation

Oxidation Reactions: Although less common, the methyl groups can undergo oxidation to form corresponding alcohols, aldehydes, or carboxylic acids under strong oxidizing conditions

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

1-Bromo-3,7,11,15-tetramethylhexadecane serves as a versatile reagent in organic synthesis. Its bromine atom can be substituted with various functional groups through nucleophilic substitution reactions, allowing for the construction of complex organic molecules.

Case Study: Synthesis of Functionalized Compounds

In a study involving the synthesis of novel organic compounds, researchers utilized Phytanyl Bromide as a starting material for the preparation of branched-chain fatty acids. The ability to modify the bromo group facilitated the introduction of diverse functional groups, enhancing the properties of the synthesized compounds .

Analytical Chemistry Applications

Due to its lipophilic nature, Phytanyl Bromide is employed as a solvent in various analytical techniques. Its unique structure allows it to dissolve non-polar and slightly polar molecules effectively.

Derivatization in Chromatography

Phytanyl Bromide is used as a derivatization agent in chromatography. This process modifies target molecules to improve their separation and detection characteristics. By attaching to functional groups on analytes, it enhances compatibility with chromatography systems .

Biological Research Applications

Phytanyl Bromide has been studied for its role in biological systems, particularly in the degradation of methyl-branched fatty acids.

Case Study: Microbial Metabolism

Research has shown that certain Mycobacterium strains can utilize methyl-branched alkanes like Phytanyl Bromide for growth. This finding highlights its potential as a carbon source in microbial metabolism studies . The compound's structure facilitates its breakdown by specific enzymes involved in β-oxidation pathways.

Membrane Studies

Phytanyl Bromide's amphiphilic nature makes it suitable for studying membrane structures and functions.

Case Study: Model Membrane Systems

In experiments designed to mimic microbial membranes, Phytanyl Bromide was incorporated into lipid bilayers to analyze membrane stability and interactions with proteins. These studies have implications for understanding membrane dynamics in biological systems .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 1-Bromo-3,7,11,15-tetramethylhexadecane depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, its lipid-like structure allows it to interact with cell membranes and lipid bilayers, influencing membrane fluidity and permeability .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-3,7,11,15-tetramethylhexadecane can be compared with other similar compounds such as:

Hexadecane, 1-chloro-3,7,11,15-tetramethyl-: Similar structure but with a chlorine atom instead of bromine. .

Hexadecane, 1-iodo-3,7,11,15-tetramethyl-: Contains an iodine atom, making it more reactive in substitution reactions due to the weaker carbon-iodine bond

3,7,11,15-tetramethylhexadecan-1-ol: An alcohol derivative with a hydroxyl group instead of a halogen. .

These comparisons highlight the unique properties of this compound, particularly its reactivity and applications in various fields .

Biologische Aktivität

1-Bromo-3,7,11,15-tetramethylhexadecane is a brominated alkane with the molecular formula C20H41Br. Its unique structure, characterized by multiple methyl branches and a bromine substituent, positions it as a compound of interest in various biological studies. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H41Br

- Molecular Weight : 361.45 g/mol

- Physical State : Liquid at room temperature

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the bromine atom allows for nucleophilic substitution reactions, which can influence enzyme activity and cellular processes. Additionally, the branched structure may enhance its lipophilicity, facilitating membrane penetration and interaction with lipid bilayers.

Biological Activities

-

Antimicrobial Activity :

- Initial studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness appears to be linked to its ability to disrupt bacterial cell membranes.

-

Antioxidant Properties :

- As a potential antioxidant agent, the compound may help mitigate oxidative stress in biological systems. This property is crucial in protecting cells from damage caused by reactive oxygen species (ROS).

-

Cytotoxicity :

- Research indicates that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism is thought to involve the induction of apoptosis through mitochondrial pathways.

Case Studies

- Antimicrobial Efficacy :

- Antioxidant Activity :

- Cytotoxic Effects on Cancer Cells :

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1-bromo-3,7,11,15-tetramethylhexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41Br/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h17-20H,6-16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKBEUKCVDMKFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445234 | |

| Record name | Phytanyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2791-57-3 | |

| Record name | Phytanyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.